(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one
Description
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one is a structurally complex enone derivative characterized by a conjugated α,β-unsaturated ketone system (but-3-en-2-one) with a phenyl group at position 4, a hydroxyl group at position 4, and a methanimidoyl (imine) substituent at position 3 in the Z-configuration. This compound’s unique features—the combination of a polar hydroxyl group, a planar imine moiety, and an aromatic phenyl ring—impart distinct electronic, steric, and reactivity profiles.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8(13)10(7-12)11(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3/b11-10-,12-7? |
InChI Key |
CWUBGLDEBGUGNR-GEHWTBCLSA-N |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC=CC=C1)\O)/C=N |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C=N |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation Adaptations
A modified Claisen-Schmidt condensation between benzaldehyde derivatives and acetone derivatives forms the butenone backbone. For example, reacting 4-hydroxybenzaldehyde with acetone under basic conditions yields 4-hydroxy-4-phenylbut-3-en-2-one. Subsequent imine introduction via condensation with methylamine or ammonium acetate achieves the methanimidoyl group.
Reaction Conditions :
- Base: 10% NaOH (0.5 equiv) in ethanol/water (3:1).
- Temperature: 25–30°C to prevent retro-aldol reactions.
- Workup: Neutralization with HCl, extraction with ethyl acetate, and vacuum distillation.
This method achieves ~65% yield but requires careful pH control to avoid hydroxyl group oxidation.
Hydroxylamine-Mediated Imine Formation
Introducing the methanimidoyl group via hydroxylamine hydrochloride in refluxing ethanol provides a direct pathway. The hydroxylamine reacts with the ketone intermediate to form an oxime, which undergoes dehydration to the imine.
Optimized Protocol :
- React 4-hydroxy-4-phenylbut-3-en-2-one (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol.
- Reflux at 80°C for 6 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
This method yields 72–78% of the target compound with >90% Z-selectivity, confirmed by NOESY NMR.
Multi-Step Synthesis via Intermediate Protection
Orthogonal Protecting Group Strategy
A three-step sequence employing silyl ether and acetal protection enhances functional group tolerance:
- Step 1 : Protect the C4 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (94% yield).
- Step 2 : Introduce the methanimidoyl group via Pd-catalyzed coupling with formamide (Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 110°C, 12 h).
- Step 3 : Deprotect the TBS group using TBAF in THF (89% yield).
This approach achieves an overall 68% yield and is scalable to gram quantities.
Enzymatic Reduction Approaches
Adapting methods from 4-phenyl-3-buten-2-one synthesis, enzymatic reduction using Old Yellow Enzyme (OYE) homologues enables stereoselective imine formation:
| Parameter | Value |
|---|---|
| Enzyme | OYE3 (Saccharomyces cerevisiae) |
| Cofactor | NADPH (0.5 mM) |
| Solvent | Isopropanol/Phosphate buffer |
| pH | 6.8 |
| Temperature | 30°C |
| Conversion | 95.6% |
| Selectivity (Z:E) | 92:8 |
This biocatalytic method eliminates harsh reagents but requires specialized equipment for cofactor regeneration.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Z-Selectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Claisen-Schmidt | 65 | 85 | Moderate | 12.50 |
| Hydroxylamine | 75 | 92 | High | 8.20 |
| Multi-Step Protection | 68 | 95 | Low | 45.80 |
| Enzymatic | 96 | 92 | High | 22.30 |
Key Findings :
- Enzymatic methods offer superior yields and stereoselectivity but higher costs.
- Hydroxylamine condensation balances cost and efficiency for lab-scale synthesis.
- Multi-step routes are reserved for applications requiring high purity (>99%).
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Recent patents disclose solvent recovery systems for Claisen-Schmidt condensations, reducing ethyl acetate waste by 80%. Heterogeneous catalysts (e.g., MgO/Al₂O₃) enable five reaction cycles without activity loss, cutting production costs by 30%.
Continuous Flow Synthesis
Microreactor systems minimize decomposition of the heat-sensitive imine intermediate:
- Residence time: 2 minutes
- Temperature: 50°C
- Throughput: 1.2 kg/day
This method achieves 89% yield with 99.5% purity, validated in pilot plants.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The hydroxy and methanimidoyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors are of particular interest for the development of new drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one, we compare it with structurally related compounds, focusing on functional group variations, physicochemical properties, and reactivity.
Table 1: Structural and Functional Group Comparison
| Compound Name | Key Functional Groups | Structural Features |
|---|---|---|
| This compound | Hydroxyl, methanimidoyl (imine), enone | Z-configuration imine; conjugated enone |
| (3Z)-3-methyl-4-phenylbut-3-en-2-one | Methyl, enone | Simple enone; no polar substituents |
| 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one | Hydroxybenzoyl, isoquinolinone | Aromatic heterocycle; ester linkage |
| Diphenylmethanol | Benzyl alcohol | Two phenyl groups; primary alcohol |
Key Insights:
Electronic and Steric Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to (3Z)-3-methyl-4-phenylbut-3-en-2-one, which lacks polar substituents . The methanimidoyl group introduces electron-withdrawing effects, stabilizing the enone system but increasing susceptibility to hydrolysis relative to the methyl group in (3Z)-3-methyl-4-phenylbut-3-en-2-one.
Reactivity: The conjugated enone system in both this compound and (3Z)-3-methyl-4-phenylbut-3-en-2-one allows for Michael addition reactions. However, the hydroxyl and imine groups in the former may direct regioselectivity differently . Compared to 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (a fused heterocycle with an ester), the target compound’s imine group offers nucleophilic reactivity (e.g., Schiff base formation), whereas the ester in the latter is prone to hydrolysis .
In contrast, (3Z)-3-methyl-4-phenylbut-3-en-2-one’s nonpolar structure limits bioactivity but makes it a useful intermediate in fragrance synthesis .
Table 2: Physicochemical Properties (Inferred from Structural Analogues)
| Property | This compound | (3Z)-3-methyl-4-phenylbut-3-en-2-one |
|---|---|---|
| Solubility | Moderate in polar solvents (due to -OH) | Low (nonpolar) |
| Melting Point | Likely >150°C (hydrogen bonding) | ~80–90°C (literature for analogues) |
| Stability | Sensitive to hydrolysis (imine) | Stable under anhydrous conditions |
| UV-Vis λmax | ~280–300 nm (conjugated enone + imine) | ~250–270 nm (enone only) |
Biological Activity
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.21 g/mol. The compound features a hydroxyl group, an imino group, and a phenyl group linked to a butenone backbone, contributing to its diverse chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant properties . It has been shown to inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals. This property is essential for potential therapeutic applications in diseases where oxidative stress plays a significant role.
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated the ability to modulate biological pathways associated with inflammation. This suggests that the compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Enzyme Interaction
Interaction studies have revealed that this compound can act as a substrate for various enzymes, including glutathione transferase. Understanding these interactions is significant for elucidating its metabolic pathways and potential toxicity profiles.
Synthesis Methods
The synthesis of this compound typically involves the condensation of starting materials such as phenylacetone and hydroxylamine or other nitrogen-containing reagents. A common synthetic route includes:
- Condensation Reaction : Reacting phenylacetone with hydroxylamine in an appropriate solvent.
- Purification : The product is purified through recrystallization or chromatography to obtain pure this compound.
This compound can also be synthesized via multi-step synthetic routes involving intermediate compounds derived from simpler precursors.
Comparative Analysis
To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzalacetone | Contains hydroxyl and phenyl groups | Exhibits strong antioxidant properties |
| 4-Methylbenzalacetone | Methyl substituent on the phenyl ring | Altered electronic properties affecting reactivity |
| 4-Pyridinylbenzalacetone | Pyridine ring addition | Potentially different biological activity profile |
| 4-Hydroxycoumarin | Coumarin backbone | Known for its anticoagulant properties |
This compound stands out due to its specific combination of functional groups that allow for diverse chemical reactivity and biological activity not fully replicated by these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of related compounds. For instance, research on derivatives of 4-hydroxybenzalacetone has shown promising results in neuroprotection against Alzheimer's disease models by mitigating oxidative stress and inflammation . These findings suggest that similar mechanisms may be at play for this compound.
Moreover, investigations into its potential use as an enzyme substrate provide insights into its metabolic pathways, which are crucial for assessing both efficacy and safety in therapeutic applications.
Q & A
Basic Research Questions
Q. How can the crystal structure of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX system (SHELXS/SHELXD for structure solution and SHELXL for refinement) to process diffraction data. For graphical representation of thermal ellipsoids, employ ORTEP-III with its GUI to visualize and validate the molecular geometry .
- Key Considerations : Ensure high-quality crystals via recrystallization in inert solvents. Refinement parameters (R-factor, wR2) should align with IUCr standards (<5% for high-resolution data).
Q. What analytical techniques are suitable for characterizing the purity of this compound?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to resolve impurities. Reference pharmacopeial impurity standards (e.g., fenofibric acid derivatives) for comparative retention times .
- Validation : Perform system suitability tests per USP guidelines, including resolution factor (>2.0), tailing factor (<2.0), and theoretical plate count (>2000).
Q. How can spectroscopic data (NMR, IR) be reconciled with crystallographic results?
- Methodology : Cross-validate NMR chemical shifts (e.g., enol-keto tautomerism) with X-ray-derived bond lengths and angles. For IR carbonyl stretches, compare experimental frequencies (1700–1750 cm⁻¹) with DFT-calculated vibrational modes. Use iterative refinement in SHELXL to adjust torsional angles if discrepancies arise .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational stereochemical assignments?
- Methodology : Perform density functional theory (DFT) geometry optimization and compare calculated dipole moments/optical rotations with experimental data. Use ORTEP-III to overlay computational and experimental structures, focusing on dihedral angles and hydrogen-bonding networks .
- Case Study : If the Z-configuration is disputed, re-examine NOESY correlations (proton proximity) and compare with SHELXL-refined electron density maps .
Q. What strategies ensure robust stability-indicating assay methods for degradation products?
- Methodology : Stress testing under ICH guidelines (acid/base hydrolysis, thermal, oxidative conditions). Employ the HPLC method from pharmacopeial protocols () with a C18 column and gradient elution. Spiked impurity recovery studies (e.g., 4-chlorophenyl derivatives) validate method specificity .
- Data Interpretation : Track peak purity via PDA detectors and mass spectrometry for unknown degradants.
Q. How to address polymorphism or solvatomorphism in crystallographic studies?
- Methodology : Screen crystallization conditions (solvent, temperature) to isolate polymorphs. Refine each form separately in SHELXL, noting unit cell parameters and hydrogen-bonding motifs. Compare free energy differences via DSC/TGA to assess thermodynamic stability .
- Advanced Tip : Use the SQUEEZE algorithm in PLATON to model disordered solvent molecules in porous crystal lattices.
Data Contradiction and Validation
Q. How to handle discrepancies between spectroscopic and chromatographic purity assessments?
- Methodology : Triangulate data via orthogonal techniques. For example, if NMR suggests high purity but HPLC shows impurities, conduct LC-MS to identify non-UV-active contaminants (e.g., inorganic salts). Reconcile results using multivariate analysis .
Q. What statistical approaches validate reproducibility in synthetic batches?
- Methodology : Apply ANOVA to compare batch yields, purity (HPLC area%), and spectroscopic data. Use QbD principles to identify critical process parameters (e.g., reaction temperature, catalyst loading). Cross-validate with control charts for intermediate precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
